N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antimicrobial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic that binds to DNA.
Atinoleutin: A quinoxaline derivative with potential anticancer properties.
Uniqueness
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the pyrrolidine and methanesulfonamide groups enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C14H18N4O2S |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
N-methyl-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C14H18N4O2S/c1-17(21(2,19)20)11-7-8-18(10-11)14-9-15-12-5-3-4-6-13(12)16-14/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
SDCLWEAAWYTGBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C |
Origin of Product |
United States |
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